molecular formula C13H8N2O4S B5144821 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B5144821
M. Wt: 288.28 g/mol
InChI Key: XFRVSTAZAUCFIL-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as NBD-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBD-Cl is a photoreactive compound that is widely used in labeling and detection applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the formation of a covalent bond between the 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione molecule and the target biomolecule. Upon exposure to light, the nitro group in 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione undergoes a photochemical reaction, resulting in the formation of a highly reactive nitrene intermediate. This intermediate reacts with the target molecule, forming a covalent bond between the two.
Biochemical and Physiological Effects:
5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a non-toxic compound and does not have any significant biochemical or physiological effects on living organisms. It is primarily used as a research tool and does not have any therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its high specificity for labeling target biomolecules. The photoreactive nature of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione allows for precise labeling of specific proteins and nucleic acids, providing a powerful tool for studying biochemical processes. However, one limitation of using 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its sensitivity to light. The compound must be handled and stored under dark conditions to prevent premature activation.

Future Directions

There are several future directions for the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in scientific research. One area of interest is the development of new labeling techniques using 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. Researchers are exploring the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in combination with other labeling techniques to improve specificity and sensitivity. Another area of interest is the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in live-cell imaging studies. Researchers are exploring the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a tool for studying protein dynamics and localization in living cells. Finally, researchers are exploring the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in drug discovery and development. The photoreactive nature of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione provides a powerful tool for screening potential drug candidates for binding to specific target proteins and nucleic acids.
In conclusion, 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a unique compound that has gained significant attention in scientific research due to its photoreactive properties. It has a wide range of applications in labeling and detection of biomolecules and provides a powerful tool for studying biochemical processes. As research in this area continues, we can expect to see new and innovative uses for 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in scientific research.

Synthesis Methods

5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 3-nitrobenzaldehyde and propargylamine in the presence of thiazolidine-2,4-dione. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis method has been optimized to produce large quantities of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione for research purposes.

Scientific Research Applications

5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research. It is primarily used as a fluorescent probe for labeling proteins, nucleic acids, and other biomolecules. The photoreactive nature of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione allows it to bind covalently to the target molecule upon exposure to light, providing a powerful tool for studying protein-protein interactions, protein-DNA interactions, and other biochemical processes.

properties

IUPAC Name

(5E)-5-[(3-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4S/c1-2-6-14-12(16)11(20-13(14)17)8-9-4-3-5-10(7-9)15(18)19/h1,3-5,7-8H,6H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRVSTAZAUCFIL-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3-nitrobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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